Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate

Overview

Description

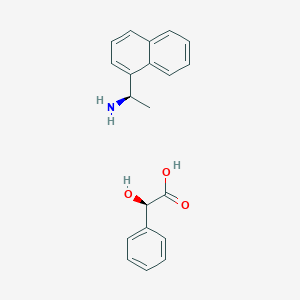

Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate (EBHPC) is an organic compound that has been studied for its potential applications in chemical synthesis and scientific research. EBHPC is a versatile compound with a wide range of applications, including the synthesis of other organic compounds and the study of biochemical and physiological effects on living organisms.

Scientific Research Applications

Aldose Reductase Inhibition Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC) is a highly specific inhibitor of aldose reductase, crucial for studying diabetic complications. EBPC is more than 4000 times more potent in inhibiting rat lens aldose reductase compared to rat or pig kidney aldehyde reductase. It inhibits aldose reductase from rat sciatic nerve but is inactive against aldehyde reductases in rat liver and brain. This specificity makes EBPC valuable for quantifying monomeric aldo/keto reductase activities in tissue extracts (Mylari, Beyer, & Siegel, 1991).

Synthesis Applications The melting reaction synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, a related compound, demonstrates its potential for organic synthesis. This synthesis involves a reaction between L-malic acid and benzylamine, yielding a 68% product under optimal conditions. The structure of the product is confirmed through NMR and IR spectroscopy (Qiu Fei, 2011).

Chemical Stability and Condensation Reactions Ethyl 3-(benzyl or methylthio)-1-(a-hydroxybenzyl)-thieno[3,4-b]indolizine-9-carboxylates, through their reductive synthesis, exhibit considerable instability. Their treatment with acetic acid results in unexpected condensation products, highlighting the compound's reactivity and potential in chemical synthesis (Kakehi et al., 2005).

[3+2] Dipolar Cycloadditions under Continuous Flow Conditions Ethyl N-benzylpyrrolidine-3-carboxylate is produced via [3+2] dipolar cycloaddition reactions of the unstabilised azomethine ylide precursor benzyl(methoxymethyl)(trimethylsilylmethyl)amine. This reaction, performed under continuous flow conditions, is significant for organic synthesis and demonstrates a practical application of the compound in chemical reactions (Grafton, Mansfield, & Fray, 2010).

Oxygenation Studies in Chemistry Benzyl and ethyl groups appended to pyridine and aniline ancillary ligands in diiron(II) complexes highlight the use of these compounds in oxygenation studies. This research has implications for understanding the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH), contributing to bioinorganic chemistry (Carson & Lippard, 2006).

Stereospecific Microbial Reduction The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms, including Candida parapsilosis and Pichia methanolica, is a notable application. This research is important in understanding diastereo- and enantioselectivities in microbial processes (Guo et al., 2006).

Antibacterial Agents Synthesis Ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate derivatives are utilized in synthesizing antibacterial agents. This application underscores the compound's role in medicinal chemistry and drug development (Egawa et al., 1984).

Amide Formation in Bioconjugation The compound's utility in the study of amide formation mechanism by carbodiimide in aqueous media is an important application in bioconjugation studies. This research is vital for understanding chemical processes in biological systems (Nakajima & Ikada, 1995).

properties

IUPAC Name |

ethyl 1-benzyl-3-hydroxypyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-13(16)14(17)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXGWTZRFCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)